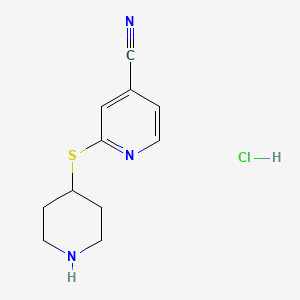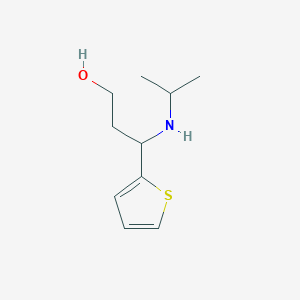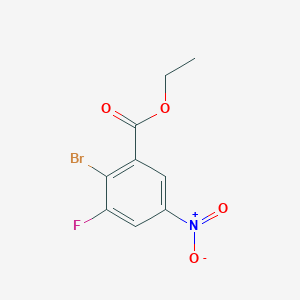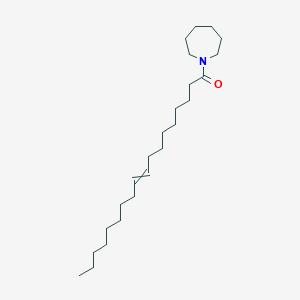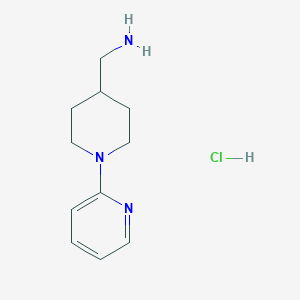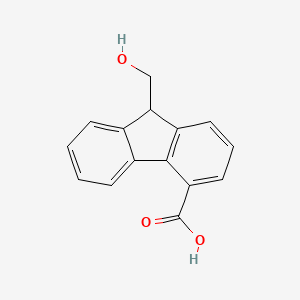
9H-Fluorene-4-carboxylic acid, 9-(hydroxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of a hydroxymethyl group attached to the ninth position of the fluorene ring and a carboxylic acid group at the fourth position. The fluorene core is a polycyclic aromatic hydrocarbon, which is known for its rigidity and planarity, making it a valuable scaffold in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available or can be synthesized from biphenyl.
Hydroxymethylation: The introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction. This involves the reaction of fluorene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield 9-(hydroxymethyl)fluorene.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction. This can be achieved by the oxidation of the methyl group at the fourth position using strong oxidizing agents like potassium permanganate or chromium trioxide, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the fluorene ring.
科学研究应用
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the fluorene core.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid is largely dependent on its functional groups:
Hydroxymethyl Group: Can participate in hydrogen bonding and increase the solubility of the compound in aqueous environments.
Carboxylic Acid Group: Can form ionic bonds with basic sites in biological molecules, facilitating interactions with enzymes and receptors.
Fluorene Core: Provides a rigid and planar structure that can intercalate with DNA and other biomolecules, potentially affecting their function.
相似化合物的比较
Similar Compounds
9H-fluorene-4-carboxylic Acid: Lacks the hydroxymethyl group, making it less soluble in water.
9-(hydroxymethyl)-9H-fluorene: Lacks the carboxylic acid group, reducing its ability to form ionic bonds with biological molecules.
9,9-dimethyl-9H-fluorene-4-carboxylic Acid: Contains two methyl groups instead of a hydroxymethyl group, affecting its reactivity and solubility.
Uniqueness
9-(hydroxymethyl)-9H-fluorene-4-carboxylic Acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential for interactions with biological molecules, making it a versatile compound in various applications.
属性
CAS 编号 |
95303-04-1 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC 名称 |
9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-8-13-9-4-1-2-5-10(9)14-11(13)6-3-7-12(14)15(17)18/h1-7,13,16H,8H2,(H,17,18) |
InChI 键 |
BIMYVSJMIZFNNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B13973342.png)
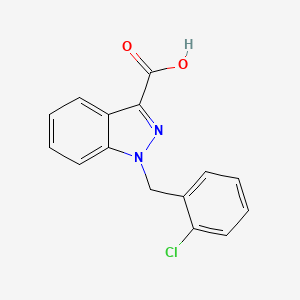
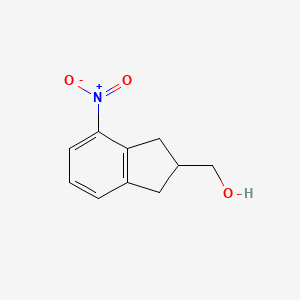
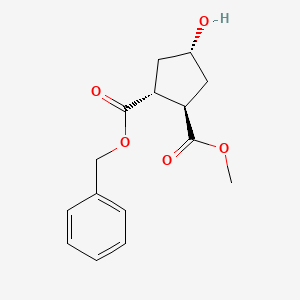
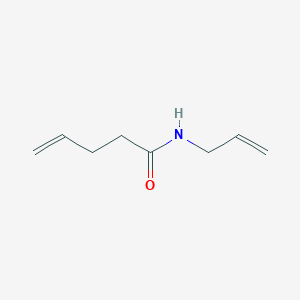
![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)

![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)

